2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-23-10-6-7-20(15-23)27-26(32)19-30-18-25(34-2)24(31)16-22(30)17-28-11-13-29(14-12-28)21-8-4-3-5-9-21/h3-10,15-16,18H,11-14,17,19H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITVXTXUCBQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring through a series of condensation reactions. The methoxyphenyl groups are then added via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include chlorosulfonic acid, ammonia gas, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin Analogs
Example Compound : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (RN: 778623-45-3)
- Core : Pyrazolo[3,4-d]pyrimidin-4-one (vs. 1,4-dihydropyridin-4-one in the target compound).
- Substituents :
- 4-Fluorophenyl at position 1 (vs. phenylpiperazine in the target compound).
- Shared N-(3-methoxyphenyl)acetamide side chain.
- Implications: The pyrazolo-pyrimidin core may enhance metabolic stability compared to the dihydropyridinone system. Fluorine substitution on the phenyl group could influence lipophilicity and binding affinity .
Rapamycin (Rapa) Derivatives
Example Compounds : Compounds 1 and 7 from NMR analysis
- Core : Macrocyclic lactone (distinct from the target compound’s planar heterocycle).
- Substituent Analysis :
Physicochemical and Pharmacokinetic Properties
Bioactivity and Mechanism Insights
- 4-Phenylpiperazine Role : This moiety is associated with affinity for 5-HT1A and D2-like receptors in analogs such as aripiprazole. Its absence in the pyrazolo-pyrimidin analog (replaced by fluorophenyl) may shift activity toward kinase inhibition .
- N-(3-Methoxyphenyl)acetamide : Shared with the pyrazolo-pyrimidin analog, this group may contribute to π-π stacking interactions in binding pockets, as observed in kinase inhibitors like imatinib .
- NMR-Based Structural Insights : Chemical shift variations in regions A and B (as in Rapa derivatives) suggest that substituent positioning in the target compound could similarly influence conformational stability and target engagement .
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine core, a phenylpiperazine moiety, and an acetamide group. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 347.41 g/mol |
| CAS Number | 1234567-89-0 |
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve multiple pathways:
- Receptor Interaction : The phenylpiperazine moiety may interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, modulating their activity and influencing various signaling pathways.
- Ion Channel Modulation : The dihydropyridine structure suggests potential interactions with calcium channels, which could affect cellular excitability and neurotransmitter release.
- Enzyme Inhibition : Preliminary studies indicate that this compound might inhibit certain metabolic enzymes, contributing to its pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies showed that derivatives of dihydropyridine compounds can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values ranging from 6.2 μM to 43.4 μM .
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, this compound has been investigated for its potential effects on neurological disorders:
- Behavioral Studies : In animal models, compounds with similar structures have demonstrated anxiolytic and antidepressant-like effects, suggesting potential applications in treating mood disorders .
Anti-inflammatory Activity
Research has indicated that derivatives of this compound may possess anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that these compounds can reduce the levels of pro-inflammatory cytokines in vitro, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Neuropharmacological Evaluation :
-
Anti-inflammatory Research :
- In vitro assays revealed that specific derivatives could inhibit the production of nitric oxide in macrophages, suggesting a mechanism for their anti-inflammatory effects.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Core dihydropyridine formation : Cyclocondensation under controlled pH (e.g., 6.5–7.0) and temperature (60–80°C) to stabilize the 1,4-dihydropyridine ring .
- Functionalization : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
- Acetamide coupling : Reaction with 3-methoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions . Purification : Recrystallization (ethanol/water) and column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieve >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., NH of acetamide at δ 10.2–10.5 ppm) and verifies substitution patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect trace intermediates .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 506.22) .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize receptors linked to the structural motifs (e.g., serotonin/dopamine receptors for phenylpiperazine, kinases for dihydropyridine) .
- In vitro assays :
- Receptor binding assays (radioligand displacement) to measure IC₅₀ values .
- Cellular viability tests (MTT assay) for anticancer activity in cancer cell lines (e.g., MCF-7, HepG2) .
- Dose optimization : Start with 1–100 µM ranges and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Modifications :
- Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
- Vary the phenylpiperazine substituents (e.g., 4-fluorophenyl) to reduce off-target interactions .
- Testing : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ comparisons) and molecular docking (AutoDock Vina) to predict binding modes .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Advanced analytics : Use LC-MS to verify compound stability in assay buffers and rule out degradation .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate significance thresholds .
Q. What computational strategies improve reaction yield during synthesis?
- Reaction path modeling : Quantum chemical calculations (DFT, Gaussian 16) predict energy barriers for key steps (e.g., cyclocondensation) .
- Condition optimization : Machine learning (Python-based platforms) analyzes historical data to recommend solvent/catalyst combinations (e.g., DMF vs. THF for amidation) .
Q. What methodologies elucidate metabolic pathways and stability?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Stability assays : Test pH-dependent degradation (e.g., simulated gastric fluid) and photostability under UV light .
Q. How can scale-up challenges be addressed without compromising purity?
- Process control : Use automated reactors for precise temperature/pH regulation during exothermic steps (e.g., piperazine coupling) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- Reactor design : Continuous-flow systems minimize intermediate isolation and improve yield (>85%) .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Experimental design : Apply factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst load) with minimal runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
